OMDM-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

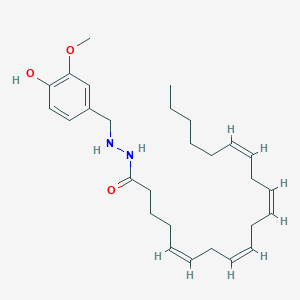

C28H42N2O3 |

|---|---|

Molecular Weight |

454.6 g/mol |

IUPAC Name |

(5Z,8Z,11Z,14Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenehydrazide |

InChI |

InChI=1S/C28H42N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28(32)30-29-24-25-21-22-26(31)27(23-25)33-2/h7-8,10-11,13-14,16-17,21-23,29,31H,3-6,9,12,15,18-20,24H2,1-2H3,(H,30,32)/b8-7-,11-10-,14-13-,17-16- |

InChI Key |

PWCCYGVTOXEPHJ-ZKWNWVNESA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NNCC1=CC(=C(C=C1)O)OC |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NNCC1=CC(=C(C=C1)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

OMDM-6 Reaction Mechanism: A Non-Existent Chemical Process

An in-depth review of scientific literature and chemical databases reveals no recognized chemical process or reaction mechanism specifically identified as "OMDM-6." The term appears to be a potential misnomer or a combination of terms from different chemical contexts.

Initial searches for "this compound" yielded information on two distinct and unrelated topics: the metabolism of omega-6 fatty acids and the oxymercuration-demercuration reaction . However, no literature describes a reaction that combines these terms or is designated as "this compound."

Omega-6 Fatty Acid Metabolism:

Omega-6 fatty acids are polyunsaturated fats essential for human health. Their metabolism involves a series of enzymatic reactions, including desaturation and elongation, to produce various bioactive molecules.[1][2][3] The key enzymes in this pathway include delta-6 desaturase, delta-5 desaturase, and elongases.[2][4] This metabolic pathway is crucial for processes like inflammation and cell signaling.

Oxymercuration-Demercuration Reaction:

This is a well-established method in organic chemistry for the hydration of alkenes to alcohols.[5][6] The reaction proceeds in two steps:

-

Oxymercuration: An alkene reacts with mercuric acetate (B1210297) (Hg(OAc)₂) in the presence of water, leading to the addition of a hydroxyl group (-OH) and a mercury-containing group across the double bond. This step follows Markovnikov's rule, where the hydroxyl group attaches to the more substituted carbon.[5][6][7]

-

Demercuration: The mercury-containing intermediate is then treated with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), to replace the mercury group with a hydrogen atom.[6][7][8]

The overall result is the net addition of water across the double bond, yielding an alcohol. A key advantage of this reaction is that it avoids carbocation rearrangements that can occur in other hydration methods.[6]

Signaling Pathways:

The search also returned information on signaling pathways related to Interleukin-6 (IL-6), a cytokine involved in inflammation and various cellular processes.[9][10] IL-6 signaling is complex, involving both classic and trans-signaling pathways that activate downstream cascades like the JAK-STAT and MAPK pathways. There is no discernible connection in the scientific literature between IL-6 signaling and the term "this compound."

Based on available scientific information, the "this compound reaction mechanism" is not a recognized or documented chemical process. It is likely a typographical error, a misunderstanding, or a highly specialized, non-public term. Therefore, a technical guide, data tables, experimental protocols, and visualizations for this specific reaction mechanism cannot be provided. Researchers and professionals seeking information should verify the correct terminology for the reaction of interest.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. alpha-linolenic (omega3) and linoleic (omega6) acid metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oxymercuration reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. IL-6 signalling pathways and the development of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interleukin-6 related signaling pathways as the intersection between chronic diseases and sepsis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fundamental Principles of Oxymercuration-Demercuration

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the oxymercuration-demercuration reaction, a cornerstone of synthetic organic chemistry for the hydration of alkenes. It delves into the core principles of the reaction, including its mechanism, regioselectivity, and stereochemistry, supported by quantitative data and detailed experimental protocols.

Core Principles and Advantages

Oxymercuration-demercuration is a two-step process that achieves the Markovnikov addition of water across a carbon-carbon double bond to yield an alcohol.[1][2] This method is particularly valuable in synthetic chemistry due to a key advantage over acid-catalyzed hydration: it proceeds without carbocation rearrangements.[1][2][3][4] The reaction is known for its high yields, often exceeding 90%, and its operational simplicity under mild conditions.[2]

The overall transformation can be summarized as follows:

Key Reagents:

-

Oxymercuration: Mercuric acetate (B1210297), Hg(OAc)₂, in a mixture of water and a solvent like tetrahydrofuran (B95107) (THF).[1]

-

Demercuration: Sodium borohydride (B1222165), NaBH₄, in an alkaline solution.[1]

The Reaction Mechanism

The oxymercuration-demercuration reaction proceeds through a well-defined, two-stage mechanism that elegantly avoids the formation of a discrete carbocation, thus preventing rearrangements.

Step 1: Oxymercuration

The first stage involves the electrophilic addition of the mercuric acetate to the alkene.

-

Formation of the Mercurinium Ion: The mercuric acetate dissociates to a small extent to form the electrophilic species ⁺Hg(OAc). The π-electrons of the alkene attack this electrophile. Simultaneously, a lone pair of electrons from the mercury atom attacks one of the alkene carbons, forming a three-membered ring intermediate known as a mercurinium ion .[1][5] This cyclic structure is analogous to the halonium ion formed during the halogenation of alkenes.

-

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the more substituted carbon of the mercurinium ion. This regioselectivity is attributed to the partial positive charge being better stabilized on the more substituted carbon. The attack occurs from the side opposite to the mercurinium ion bridge, leading to an anti-addition of the hydroxyl and mercury moieties across the double bond.[1][5]

-

Deprotonation: A solvent molecule (water) removes a proton from the oxonium ion, yielding a neutral organomercury alcohol intermediate.

Step 2: Demercuration

In the second stage, the organomercury intermediate is reduced to the final alcohol product.

-

Reduction with Sodium Borohydride: The addition of sodium borohydride (NaBH₄) results in the replacement of the -HgOAc group with a hydrogen atom.[1] The mechanism of this step is complex and is believed to involve a radical pathway.[3] Consequently, the stereochemistry established in the oxymercuration step is not preserved during demercuration, making the overall reaction non-stereospecific.[5]

Regioselectivity and Stereochemistry

Regioselectivity: Markovnikov's Rule

The oxymercuration-demercuration reaction exhibits excellent regioselectivity , consistently following Markovnikov's rule .[1][5][6] The hydroxyl group (-OH) from the water molecule adds to the more substituted carbon of the double bond, while the hydrogen atom from the sodium borohydride adds to the less substituted carbon. This is a direct consequence of the nucleophilic attack of water on the more electrophilic carbon of the mercurinium ion intermediate.

Stereochemistry

The stereochemical outcome of the reaction is a two-part consideration:

-

Oxymercuration Step: This step proceeds with anti-addition stereochemistry. The incoming water molecule attacks the carbon from the face opposite to the bulky mercurinium ion bridge.[5]

-

Overall Reaction: Due to the radical nature of the demercuration step, the stereochemical integrity at the carbon bearing the mercury is lost. Therefore, the overall oxymercuration-demercuration reaction is not stereospecific .[5] If a new stereocenter is formed, a racemic mixture of enantiomers is typically obtained.

Quantitative Data

The following tables summarize the yields and regioselectivity of the oxymercuration-demercuration of various alkenes, demonstrating the reaction's efficiency and adherence to Markovnikov's rule.

Table 1: Product Yields for the Oxymercuration-Demercuration of Representative Alkenes

| Alkene | Product | Yield (%) |

| 1-Hexene (B165129) | 2-Hexanol | 96 |

| 1-Octene | 2-Octanol | 95 |

| Styrene | 1-Phenylethanol | 98 |

| α-Methylstyrene | 2-Phenyl-2-propanol | 100 |

| Cyclohexene | Cyclohexanol | 100 |

| 1-Methylcyclohexene | 1-Methylcyclohexanol | 100 |

Data extracted from H.C. Brown et al., J. Am. Chem. Soc. 1967, 89, 1522-1524.

Table 2: Regioselectivity in the Oxymercuration-Demercuration of Unsymmetrical Alkenes

| Alkene | Major Product (Markovnikov) | Minor Product (anti-Markovnikov) | Ratio (Major:Minor) |

| 1-Hexene | 2-Hexanol | 1-Hexanol | >99:1 |

| Styrene | 1-Phenylethanol | 2-Phenylethanol | >99:1 |

| 2-Methyl-1-pentene | 2-Methyl-2-pentanol | 2-Methyl-1-pentanol | >99:1 |

Data is illustrative of the high regioselectivity reported in the literature.

Detailed Experimental Protocols

The following is a representative experimental procedure for the oxymercuration-demercuration of an alkene.

Synthesis of 2-Hexanol from 1-Hexene

Materials:

-

Mercuric acetate [Hg(OAc)₂]

-

Water (distilled or deionized)

-

Tetrahydrofuran (THF)

-

1-Hexene

-

3 M Sodium hydroxide (B78521) (NaOH) solution

-

0.5 M Sodium borohydride (NaBH₄) in 3 M NaOH

-

Diethyl ether

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

Oxymercuration:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, add mercuric acetate (6.38 g, 20 mmol) and water (20 mL).

-

Stir the mixture until the mercuric acetate is dissolved.

-

Add THF (20 mL) to the solution.

-

Cool the flask in an ice-water bath.

-

Slowly add 1-hexene (1.68 g, 20 mmol) to the stirred solution over a period of 10 minutes.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 1 hour.

-

-

Demercuration:

-

Cool the reaction mixture again in an ice-water bath.

-

Add 3 M NaOH solution (20 mL).

-

Slowly add the 0.5 M NaBH₄ solution (20 mL) to the mixture. The addition should be done cautiously as gas evolution may occur.

-

After the addition is complete, continue stirring for 1 hour at room temperature. A black precipitate of metallic mercury will form.

-

-

Work-up and Isolation:

-

Allow the mercury to settle.

-

Carefully decant the supernatant into a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash with saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by distillation to yield pure 2-hexanol.

-

Safety Precautions: Mercury compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. All mercury-containing waste must be disposed of according to institutional safety guidelines.

Visualizations

The following diagrams illustrate the key mechanistic and procedural aspects of the oxymercuration-demercuration reaction.

Caption: A flowchart of the two-step oxymercuration-demercuration process.

Caption: The mechanistic pathway of oxymercuration-demercuration.

Applications in Drug Development

The reliability and predictability of the oxymercuration-demercuration reaction make it a valuable tool in the synthesis of complex molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to hydrate (B1144303) alkenes with specific regiochemistry without the risk of skeletal rearrangements is crucial when dealing with intricate molecular architectures where maintaining the carbon framework is paramount. The mild reaction conditions also allow for its use in the presence of various functional groups that might not be stable under the harsh acidic conditions of direct hydration.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 10.6 Two Other Hydration Reactions of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Hydration of Alkenes; Oxymercuration & Hydroboration - Chad's Prep® [chadsprep.com]

- 6. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]

introduction to electrophilic addition of alkenes

An In-depth Technical Guide to the Electrophilic Addition of Alkenes

Introduction

The electrophilic addition reaction is a cornerstone of organic chemistry, providing a fundamental pathway for the conversion of alkenes into a wide array of saturated functional groups. Alkenes, hydrocarbons containing at least one carbon-carbon double bond (C=C), are characterized by a region of high electron density due to the presence of the π-bond.[1][2] The electrons in this π-bond are less tightly held than those in the σ-bonds, making them available to attack electron-deficient species known as electrophiles.[3][4] This inherent nucleophilicity of the C=C double bond is the driving force for electrophilic addition, where the π-bond is broken and two new σ-bonds are formed.[1][3]

This guide provides a comprehensive overview of the core principles of electrophilic addition, including its mechanism, regioselectivity, and stereochemistry. It details several key variations of this reaction, presents quantitative data, and includes experimental protocols relevant to researchers, scientists, and drug development professionals.

The Core Mechanism

The electrophilic addition to an alkene typically proceeds through a two-step mechanism involving a carbocation intermediate.[2][4]

Step 1: Electrophilic Attack and Formation of a Carbocation The reaction is initiated when the electron-rich π-bond of the alkene attacks an electrophile (E⁺).[1][3] This results in the cleavage of the π-bond and the formation of a new σ-bond between one of the carbon atoms and the electrophile. The other carbon atom, having lost its share of the π-electrons, becomes electron-deficient and bears a positive charge, forming a carbocation intermediate.[5][6] This initial step is the slowest in the sequence and is therefore the rate-determining step of the reaction.[1][2][3]

Step 2: Nucleophilic Attack The highly reactive carbocation intermediate is then rapidly attacked by a nucleophile (Nu⁻).[1] The nucleophile donates a pair of electrons to the positively charged carbon, forming a second σ-bond and yielding the final, neutral addition product.[1][2][5]

The overall reaction can be visualized with the following energy diagram, which shows two transition states and the carbocation intermediate. The first step has a higher activation energy (ΔG‡₁) than the second step, consistent with it being the rate-determining step.[1][2]

Regioselectivity: Markovnikov's Rule

When an unsymmetrical alkene reacts with an unsymmetrical reagent (like HX), the addition can, in principle, yield two different constitutional isomers. However, the reaction is often highly regioselective , meaning one isomer is formed as the major product.[7]

This regioselectivity is governed by Markovnikov's Rule , which states that in the addition of a protic acid HX to an unsymmetrical alkene, the acidic hydrogen atom attaches to the carbon of the double bond that has the greater number of hydrogen atoms already attached.[8][9][10]

The underlying principle for this rule is the stability of the carbocation intermediate .[11][12] Carbocation stability increases with the number of alkyl substituents on the positively charged carbon:

Tertiary (3°) > Secondary (2°) > Primary (1°) > Methyl

This stability trend is due to two main factors:

-

Inductive Effect: Alkyl groups are electron-donating and push electron density toward the positive charge, helping to delocalize and stabilize it.[10]

-

Hyperconjugation: The overlap of adjacent C-H σ-bonds with the empty p-orbital of the carbocation further disperses the positive charge.

The reaction proceeds via the more stable carbocation intermediate, as its formation has a lower activation energy.[9][13] This leads to the major product predicted by Markovnikov's rule.[11]

Carbocation Rearrangements

A critical consideration in reactions involving carbocation intermediates is the possibility of rearrangement. If a hydride (H⁻) or an alkyl group can shift from an adjacent carbon to the carbocation center to form a more stable carbocation (e.g., a 2° rearranging to a 3°), this shift will typically occur.[13][14][15] Such rearrangements can lead to skeletal changes and the formation of products not directly predicted by Markovnikov's rule.[16]

Key Electrophilic Addition Reactions

Addition of Hydrogen Halides (Hydrohalogenation)

Alkenes react with hydrogen halides (HCl, HBr, HI) to form alkyl halides.[17] The reaction follows the two-step mechanism described above and adheres to Markovnikov's rule.[1][2][5]

-

Reactivity Trend: The rate of reaction increases with the acidity of the hydrogen halide: HI > HBr > HCl >> HF.[8] This trend correlates with the decreasing H-X bond strength.[8][17][18]

-

Mechanism: Protonation of the alkene to form the most stable carbocation, followed by attack of the halide ion.[7]

-

Anti-Markovnikov Addition: In the presence of peroxides, HBr can add to alkenes via a free-radical mechanism, resulting in anti-Markovnikov regioselectivity. This is specific to HBr.[7]

Addition of Halogens (Halogenation)

Alkenes react with halogens (typically Cl₂ and Br₂) to yield vicinal dihalides (halogens on adjacent carbons).[19]

-

Mechanism: As the halogen molecule approaches the alkene, the π-bond induces a dipole in the X-X bond.[19][20] The alkene attacks the partially positive halogen, displacing the other as a halide ion. Instead of a discrete carbocation, a three-membered cyclic halonium ion (e.g., bromonium ion) intermediate is formed.[19][20][21]

-

Stereochemistry: The halide ion then attacks the halonium ion from the side opposite the ring in an Sₙ2-like fashion.[20][21] This backside attack results in anti-addition , where the two halogen atoms add to opposite faces of the original double bond.[19][20][21]

Hydration of Alkenes

The addition of water across the double bond of an alkene to form an alcohol is a critical transformation. There are three primary methods, each with distinct regioselectivity and stereochemistry.

This method involves treating an alkene with water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[16][22]

-

Regioselectivity: Follows Markovnikov's rule ; the -OH group adds to the more substituted carbon.[3][15][23]

-

Mechanism: Protonation of the alkene by H₃O⁺ forms a carbocation intermediate, which is then attacked by H₂O.[14][22] A final deprotonation step yields the alcohol.

-

Stereochemistry: The carbocation intermediate is planar (sp² hybridized), allowing water to attack from either face. This results in a mixture of syn- and anti-addition products and is not stereoselective.[14][15][23]

This is a two-step procedure that achieves Markovnikov hydration while avoiding carbocation rearrangements.[24][25]

-

Reagents: 1) Mercuric acetate, Hg(OAc)₂, in water; 2) Sodium borohydride, NaBH₄.[24][26]

-

Regioselectivity: Strictly follows Markovnikov's rule .[24][25]

-

Mechanism: The reaction proceeds through a cyclic mercurinium ion intermediate, analogous to the halonium ion.[24][27] Water attacks the more substituted carbon of this intermediate, which prevents rearrangements.[24][25] The demercuration step with NaBH₄ replaces the mercury with a hydrogen atom.[26]

-

Stereochemistry: The mechanism results in formal anti-addition of H and OH across the double bond.[25][26]

This two-step process provides a complementary method to achieve the anti-Markovnikov hydration of an alkene.[28][29]

-

Reagents: 1) Borane (BH₃), often complexed with THF; 2) Hydrogen peroxide (H₂O₂) and a base (e.g., NaOH).[29][30][31]

-

Regioselectivity: Exhibits anti-Markovnikov selectivity. The hydroxyl group is placed on the less substituted carbon of the double bond.[28][30][32]

-

Mechanism: The hydroboration step is a concerted reaction where the boron and hydrogen add across the double bond simultaneously through a four-membered transition state.[29] Boron, the electrophile, adds to the less sterically hindered carbon, and the hydrogen adds to the more substituted carbon. The subsequent oxidation step replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry.[30]

-

Stereochemistry: The concerted mechanism dictates that the H and OH are added to the same face of the double bond, resulting in syn-addition .[29][30][31]

Data Presentation

Comparison of Alkene Hydration Methods

| Reaction | Reagents | Regioselectivity | Stereochemistry | Rearrangements |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | Markovnikov | Not selective (syn & anti) | Yes |

| Oxymercuration-Demercuration | 1) Hg(OAc)₂, H₂O2) NaBH₄ | Markovnikov | anti-addition | No |

| Hydroboration-Oxidation | 1) BH₃·THF2) H₂O₂, NaOH | anti-Markovnikov | syn-addition | No |

Quantitative Data for Hydrohalogenation

The following table provides an example of product yield in a hydrohalogenation reaction.

| Alkene | Reagent | Conditions | Product | Yield |

| 1-Hexene | HBr | CHCl₃, -30°C | 2-Bromohexane | 76%[33] |

Experimental Protocols

Protocol for the Addition of HBr to 2,4,4-Trimethyl-1-pentene (B89804)

This protocol is adapted from a representative procedure for the electrophilic addition of HBr to an unsymmetrical alkene.[34]

Objective: To investigate the regioselectivity of HBr addition to 2,4,4-trimethyl-1-pentene and determine the structure of the resulting alkyl bromide product.

Materials:

-

2,4,4-trimethyl-1-pentene

-

Hydrogen bromide solution (e.g., 33% HBr in acetic acid)

-

Carbon tetrachloride (CCl₄) or other suitable organic solvent

-

Deionized water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Reaction vessel (e.g., round-bottom flask with magnetic stirrer)

-

Pipettes (1 mL, Pasteur)

-

Separatory funnel or test tubes for extraction

-

NMR tubes and spectrometer

Procedure:

-

Reaction Setup: In a fume hood, place a measured amount (e.g., 1-2 mL) of 2,4,4-trimethyl-1-pentene into the reaction vessel equipped with a magnetic stir bar.

-

Addition of HBr: Carefully add 1 mL of the hydrogen bromide solution to the reaction vessel using a glass pipette. Caution: HBr is corrosive and should be handled with appropriate personal protective equipment in a fume hood.

-

Reaction: Stir the mixture vigorously for approximately one minute, then allow it to sit for an additional 5-10 minutes to ensure the reaction goes to completion.

-

Workup - Extraction: Add 2 mL of carbon tetrachloride to the vessel to dissolve the organic product. Transfer the mixture to a larger test tube or separatory funnel and add 10 mL of deionized water. Mix thoroughly.

-

Separation: Allow the layers to separate. The denser organic layer (CCl₄) will be at the bottom. Using a Pasteur pipette, carefully withdraw the bottom organic layer and transfer it to a clean test tube.

-

Washing: To the remaining aqueous layer, add another 2 mL of CCl₄, mix, and again separate the organic layer, combining it with the first organic extract.

-

Neutralization: Slowly add ~10 mL of saturated sodium bicarbonate solution to the combined organic layers to neutralize any remaining acid. Mix carefully, venting frequently to release any CO₂ gas produced.

-

Final Separation & Drying: Separate the organic layer one final time and transfer it to a clean, dry test tube. Add a small amount of anhydrous sodium sulfate to the organic liquid to remove any residual water. The liquid should turn from cloudy to clear.

-

Analysis: Using a clean Pasteur pipette, transfer the dried organic solution to an NMR tube for structural analysis by ¹H and ¹³C NMR spectroscopy to determine the regiochemical outcome of the addition.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 7.7 Electrophilic Addition Reactions of Alkenes - Organic Chemistry | OpenStax [openstax.org]

- 3. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]

- 4. Electrophilic Addition Reactions of Alkenes [almerja.com]

- 5. ck12.org [ck12.org]

- 6. youtube.com [youtube.com]

- 7. 10.2 Reactions of Alkenes: Addition of Hydrogen Halide to Alkenes – Organic Chemistry I [kpu.pressbooks.pub]

- 8. Electrophilic Addition Reactions of Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. savemyexams.com [savemyexams.com]

- 11. fiveable.me [fiveable.me]

- 12. Khan Academy [khanacademy.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]

- 15. leah4sci.com [leah4sci.com]

- 16. m.youtube.com [m.youtube.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Halogen addition reaction - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. 3.2.2 – Hydration of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. Oxymercuration Demercuration: Mechanism, Steps & Exam Guide [vedantu.com]

- 25. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]

- 26. masterorganicchemistry.com [masterorganicchemistry.com]

- 27. byjus.com [byjus.com]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 30. masterorganicchemistry.com [masterorganicchemistry.com]

- 31. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 32. byjus.com [byjus.com]

- 33. columbia.edu [columbia.edu]

- 34. murov.info [murov.info]

OMDM-6 and its Role in Markovnikov's Rule: An In-depth Technical Analysis

Initial research indicates that "OMDM-6" is not a recognized chemical compound or reagent within the established literature of organic chemistry, particularly in the context of Markovnikov's rule. Extensive searches of chemical databases and scientific journals did not yield any substance with this designation involved in alkene addition reactions. It is possible that "this compound" may be an internal laboratory code, a typographical error, or a proprietary name not yet in the public domain. Consequently, a detailed guide on its specific role cannot be provided at this time.

To provide a relevant framework for researchers, scientists, and drug development professionals, this guide will instead focus on the fundamental principles of Markovnikov's rule and the common reagents and reaction mechanisms that govern the regioselectivity of electrophilic additions to alkenes. This will include a discussion of the theoretical basis of the rule, its applications, and the types of experimental data and protocols typically associated with such studies.

Understanding Markovnikov's Rule

Formulated by Russian chemist Vladimir Markovnikov in 1870, Markovnikov's rule describes the regioselectivity of electrophilic addition reactions of unsymmetrical alkenes. The rule states that in the addition of a protic acid (HX) or other polar reagent to an unsymmetrical alkene, the acidic hydrogen atom attaches to the carbon atom of the double bond that has the greater number of hydrogen substituents, while the halide (X) or other electronegative group attaches to the carbon atom that has the greater number of alkyl substituents.[1][2]

The underlying chemical principle of Markovnikov's rule is the formation of the most stable carbocation intermediate during the reaction.[1][2][3] The addition of a proton to the alkene can occur in two ways, leading to two different carbocation intermediates. The reaction pathway that proceeds through the more stable carbocation is favored, leading to the major product. The stability of carbocations follows the order: tertiary > secondary > primary. This stability is attributed to the effects of hyperconjugation and induction from the alkyl groups attached to the positively charged carbon.[1][2]

Reaction Mechanisms Following Markovnikov's Rule

A classic example of a reaction that follows Markovnikov's rule is the hydrohalogenation of an alkene.[4][5] The mechanism involves the electrophilic attack of the alkene's pi bond on the hydrogen of the hydrogen halide, forming a carbocation and a halide ion. The halide ion then acts as a nucleophile, attacking the carbocation to form the final product.

Logical Flow of Hydrohalogenation:

Caption: General mechanism for the hydrohalogenation of an unsymmetrical alkene.

Another important reaction that typically yields Markovnikov products is the oxymercuration-demercuration of alkenes.[6][7] This two-step process is highly regioselective for the formation of alcohols and avoids the carbocation rearrangements that can sometimes occur in acid-catalyzed hydration.[6][7]

Experimental Workflow for Oxymercuration-Demercuration:

Caption: A simplified experimental workflow for the oxymercuration-demercuration of an alkene.

Quantitative Data and Experimental Protocols

In the study of regioselective reactions, quantitative data is crucial for determining the efficacy and selectivity of a particular reagent or protocol. This data is typically presented in tables summarizing reaction yields and the ratio of regioisomers.

Table 1: Hypothetical Data for a Regioselective Reaction

| Entry | Alkene Substrate | Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (Markovnikov:Anti-Markovnikov) |

| 1 | Propene | HBr | CH₂Cl₂ | 0 | 1 | 95 | 90:10 |

| 2 | 1-Butene | HCl | Diethyl ether | 25 | 2 | 92 | 85:15 |

| 3 | Styrene | H₂O, H₂SO₄ (cat.) | H₂O | 50 | 4 | 88 | >99:1 |

| 4 | 1-Hexene (B165129) | 1. Hg(OAc)₂, H₂O/THF2. NaBH₄ | THF | 25 | 3 | 98 | >99:1 |

A detailed experimental protocol is essential for the reproducibility of scientific findings. Below is a generalized protocol for the hydrobromination of an alkene.

Experimental Protocol: Hydrobromination of 1-Hexene

-

Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stir bar is charged with 1-hexene (10 mmol, 1.0 eq) and anhydrous dichloromethane (B109758) (20 mL). The flask is cooled to 0 °C in an ice bath.

-

Reagent Addition: A solution of hydrogen bromide in acetic acid (33 wt %, 12 mmol, 1.2 eq) is added dropwise to the stirred solution over a period of 15 minutes.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) using a hexane (B92381):ethyl acetate (B1210297) (9:1) eluent system.

-

Workup: Upon completion, the reaction mixture is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (30 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 15 mL).

-

Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel using a hexane gradient to afford the desired 2-bromohexane (B146007).

-

Characterization: The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The ratio of 2-bromohexane to 1-bromohexane (B126081) is determined by gas chromatography (GC).

Conclusion

While the specific role of a substance designated "this compound" in the context of Markovnikov's rule remains unelucidated due to its absence in the public scientific record, the principles of regioselectivity in electrophilic additions are well-established. The stability of the carbocation intermediate is the primary determinant for the outcome of such reactions. For researchers in drug development and other scientific fields, a thorough understanding of these fundamental mechanisms and the experimental methodologies used to study them is paramount for the rational design and synthesis of new chemical entities. Further clarification on the identity of "this compound" would be necessary to provide a more specific technical analysis.

References

- 1. Markovnikov's rule - Wikipedia [en.wikipedia.org]

- 2. Markovnikov’s Rule with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. Hydrohalogenation - Wikipedia [en.wikipedia.org]

- 5. leah4sci.com [leah4sci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

The Stereochemistry of the Mercurinium Ion Intermediate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of the mercurinium ion intermediate, a critical species in the oxymercuration-demercuration reaction. This reaction is a cornerstone of organic synthesis for the Markovnikov hydration of alkenes, prized for its ability to circumvent carbocation rearrangements. This document delves into the formation, structure, and stereochemical implications of the mercurinium ion, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Introduction: The Mercurinium Ion in Alkene Functionalization

The oxymercuration-demercuration reaction provides a reliable and stereocontrolled method for the addition of water or alcohols across a carbon-carbon double bond.[1] The reaction proceeds in two distinct steps: the oxymercuration of the alkene with a mercury(II) salt, typically mercuric acetate (B1210297) (Hg(OAc)₂), in a nucleophilic solvent, followed by the demercuration of the resulting organomercury intermediate with a reducing agent, commonly sodium borohydride (B1222165) (NaBH₄).[2]

The key to the high regioselectivity and stereoselectivity of the oxymercuration step lies in the formation of a bridged, three-membered intermediate known as the mercurinium ion.[3][4] This cyclic ion prevents the formation of a discrete carbocation, thereby precluding the possibility of skeletal rearrangements that often plague acid-catalyzed hydration reactions.[1] The subsequent nucleophilic attack on the mercurinium ion is a highly stereospecific process, dictating the spatial arrangement of the newly introduced functional groups.

Formation and Structure of the Mercurinium Ion

The reaction is initiated by the electrophilic attack of the mercury(II) species on the π-bond of the alkene. This interaction leads to the formation of the cyclic mercurinium ion, where the mercury atom is bonded to both carbons of the original double bond and bears a formal positive charge.[2][3]

The structure of the mercurinium ion is not symmetrical. Resonance theory suggests that the positive charge is delocalized between the mercury atom and the two carbon atoms. The carbon atom that is more substituted will bear a larger partial positive charge, as this allows for greater stabilization.[2] This unsymmetrical charge distribution is the origin of the reaction's Markovnikov regioselectivity, as the incoming nucleophile will preferentially attack the more electrophilic, more substituted carbon.

Stereochemistry of Nucleophilic Attack

The defining stereochemical feature of the oxymercuration step is the anti-addition of the mercury species and the nucleophile across the double bond.[1] The bridged structure of the mercurinium ion sterically hinders the approach of the nucleophile from the same face as the mercury atom. Consequently, the nucleophile attacks the more substituted carbon from the opposite face, leading to a trans-arrangement of the newly added groups.[1]

This anti-stereospecificity is a crucial aspect of the reaction, allowing for the predictable synthesis of specific stereoisomers, particularly in cyclic systems where conformational rigidity preserves the stereochemical outcome.

Quantitative Analysis of Diastereoselectivity in Cyclic Systems

The stereochemical outcome of the oxymercuration of cyclic alkenes is highly dependent on the steric and electronic properties of the substrate. The following table summarizes the diastereoselectivity observed in the oxymercuration-demercuration of various substituted cyclohexenes and norbornene derivatives.

| Alkene | Product(s) | Diastereomeric Ratio (axial:equatorial or exo:endo) | Reference(s) |

| 4-tert-Butylcyclohexene | cis-4-tert-Butylcyclohexanol and trans-4-tert-Butylcyclohexanol | Slight preference for the cis product (axial alcohol) | [1] |

| 1-Methyl-4-tert-butylcyclohexene | cis-1-Methyl-4-tert-butylcyclohexanol | Only the cis product is formed | [1] |

| Norbornene | exo-Norborneol | >99.5% exo | |

| 7,7-Dimethylnorbornene | exo-7,7-Dimethylnorborneol | >99.8% exo |

The Demercuration Step: A Loss of Stereochemical Integrity

While the oxymercuration step is highly stereospecific, the subsequent demercuration with sodium borohydride is generally not.[1][3] This step is believed to proceed through a radical mechanism. The cleavage of the carbon-mercury bond generates a radical intermediate, which can then be reduced by NaBH₄. The transient nature and geometry of this radical intermediate often lead to a loss of the stereochemical information established in the first step.[1] Therefore, the overall stereochemistry of the oxymercuration-demercuration sequence is often not fully stereospecific, and a mixture of diastereomers or enantiomers may be obtained if new stereocenters are generated during the demercuration process.[1][3]

Experimental Protocols

The following provides a detailed methodology for the oxymercuration-demercuration of a terminal alkene, exemplified by the conversion of 1-octene (B94956) to 2-octanol (B43104).

Oxymercuration-Demercuration of 1-Octene

Materials:

-

Mercuric acetate [Hg(OAc)₂]

-

1-Octene

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Sodium borohydride (NaBH₄)

-

3 M Sodium hydroxide (B78521) (NaOH) solution

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Oxymercuration: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve mercuric acetate (6.38 g, 20 mmol) in a mixture of 20 mL of deionized water and 20 mL of anhydrous THF.

-

To this stirring solution, add 1-octene (2.24 g, 20 mmol) dropwise at room temperature.

-

Stir the resulting mixture at room temperature for 1 hour. The initial yellow color of the solution should fade, indicating the consumption of the mercuric acetate.

-

Demercuration: In a separate beaker, prepare a solution of sodium borohydride (0.76 g, 20 mmol) in 20 mL of 3 M NaOH solution.

-

Cool the reaction mixture from the oxymercuration step in an ice bath.

-

Slowly add the freshly prepared sodium borohydride solution to the cooled reaction mixture with vigorous stirring. A black precipitate of elemental mercury will form.

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes at room temperature.

-

Work-up: Transfer the reaction mixture to a separatory funnel.

-

Add 50 mL of diethyl ether to the separatory funnel and shake well.

-

Separate the organic layer. Extract the aqueous layer with an additional 25 mL of diethyl ether.

-

Combine the organic extracts and wash them with 50 mL of water, followed by 50 mL of saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-octanol.

-

Purification: The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel.

Characterization:

The identity and purity of the 2-octanol product can be confirmed using techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and a general experimental workflow for the oxymercuration-demercuration reaction.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Oxymercuration Demercuration: Mechanism, Steps & Exam Guide [vedantu.com]

- 3. Oxymercuration reaction - Wikipedia [en.wikipedia.org]

- 4. Synthesis and Characterization of Monomeric and Polymeric Hg(II) Complexes with 5-Methyl-5-(3-pyridyl)-2,4-imidazolidenedione Showing a Wide Spectrum of Effective Antibacterial Activities | Semantic Scholar [semanticscholar.org]

Theoretical Underpinnings of Oxymercuration Selectivity: A Deep Dive for Drug Development Professionals

An In-depth Technical Guide on the Core Principles Governing Regio- and Stereoselectivity in the Oxymercuration-Demercuration Reaction

The oxymercuration-demercuration reaction is a cornerstone of synthetic organic chemistry, providing a reliable and predictable method for the hydration of alkenes. Its high degree of regioselectivity and stereoselectivity, coupled with the absence of carbocation rearrangements, makes it an invaluable tool in the synthesis of complex molecules, including pharmaceutical intermediates. This technical guide delves into the theoretical basis of this selectivity, offering insights for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation.

The Core of Selectivity: The Mercurinium Ion Intermediate

The key to understanding the selectivity of oxymercuration lies in the formation of a bridged mercurinium ion intermediate. When an alkene reacts with an electrophilic mercury species, typically mercuric acetate (B1210297) (Hg(OAc)₂), the mercury atom adds across the double bond, forming a three-membered ring. This cyclic intermediate is crucial for two reasons:

-

Prevention of Carbocation Rearrangements: Unlike acid-catalyzed hydration which proceeds through a discrete carbocation intermediate susceptible to rearrangements, the bridged mercurinium ion prevents such skeletal reorganizations.[1] This ensures the predictable formation of the desired constitutional isomer.

-

Dictating the Trajectory of Nucleophilic Attack: The mercurinium ion is not a symmetrical species. The positive charge is not equally shared between the two carbon atoms. Instead, a partial positive charge develops on the more substituted carbon atom, as this position can better stabilize the charge.[2] This charge distribution dictates the regioselectivity of the subsequent nucleophilic attack.

Diagram: Formation of the Mercurinium Ion

Caption: Formation of the bridged mercurinium ion intermediate.

Regioselectivity: A Deeper Look at Markovnikov's Rule

The oxymercuration reaction is highly regioselective, consistently following Markovnikov's rule. This principle states that in the addition of a protic acid (or in this case, a nucleophile and a proton source in a two-step process) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the nucleophilic group attaches to the carbon with more alkyl substituents.

In the context of oxymercuration, the nucleophile (e.g., water, alcohol) attacks the more substituted carbon of the mercurinium ion.[2][3] This is because the partial positive charge is more developed on this carbon, making it more electrophilic. The subsequent demercuration step replaces the mercury atom with a hydrogen atom, finalizing the Markovnikov addition.

Quantitative Analysis of Regioselectivity

The regioselectivity of oxymercuration is generally excellent, often exceeding 99:1 for the Markovnikov over the anti-Markovnikov product. The following table summarizes the regioselectivity for the oxymercuration-demercuration of various alkenes.

| Alkene | Nucleophile | Major Product (Markovnikov) | Minor Product (anti-Markovnikov) | Product Ratio (Major:Minor) |

| 1-Hexene | H₂O | 2-Hexanol | 1-Hexanol | >99:1 |

| Styrene | H₂O | 1-Phenylethanol | 2-Phenylethanol | >99:1 |

| 1-Methylcyclohexene | H₂O | 1-Methylcyclohexanol | 2-Methylcyclohexanol | >99:1 |

| 1-Hexene | CH₃OH | 2-Methoxyhexane | 1-Methoxyhexane | >99:1 |

Note: The high regioselectivity is a key advantage of this method, particularly in the synthesis of secondary and tertiary alcohols and ethers where other methods might yield mixtures of isomers.

Stereoselectivity: The Nuances of Anti-Addition and Demercuration

The stereochemical outcome of the oxymercuration-demercuration reaction is a two-part story.

The Oxymercuration Step: A Stereospecific Anti-Addition

The initial oxymercuration step is a stereospecific anti-addition. The nucleophile attacks the mercurinium ion from the face opposite to the bulky mercury-containing group.[3] This backside attack leads to the formation of a product where the newly introduced nucleophile and the mercury group are on opposite sides of the carbon-carbon bond. This is a direct consequence of the bridged nature of the mercurinium ion, which blocks the syn-face from attack.

Diagram: Stereochemistry of Nucleophilic Attack

Caption: Backside attack of the nucleophile leads to anti-addition.

The Demercuration Step: Potential for Stereochemical Scrambling

The second step, demercuration, typically involves the reduction of the organomercury intermediate with sodium borohydride (B1222165) (NaBH₄). This step proceeds through a radical mechanism. The carbon-mercury bond undergoes homolytic cleavage to form a carbon-centered radical. This radical intermediate is often planar or rapidly inverting, which can lead to a loss of the stereochemical information established in the oxymercuration step.[1] Therefore, while the initial addition is stereospecific, the overall oxymercuration-demercuration sequence may not be, and can result in a mixture of stereoisomers.

However, the degree of stereochemical scrambling can depend on the substrate and reaction conditions. In some cases, particularly with cyclic systems, a high degree of stereochemical retention can be observed.

Influence of the Nucleophile and Substrate Structure

The choice of nucleophile and the structure of the alkene substrate can further influence the outcome of the reaction.

-

Alkoxymercuration: When an alcohol is used as the nucleophile instead of water, the reaction is termed alkoxymercuration. This is a powerful method for the synthesis of ethers, again following Markovnikov's rule.[3] The steric bulk of the alcohol can influence the rate of reaction, but the regioselectivity remains high.

-

Intramolecular Oxymercuration: If the alkene substrate contains a suitably positioned internal nucleophile, such as a hydroxyl group, an intramolecular oxymercuration can occur, leading to the formation of cyclic ethers. This is a valuable strategy for the synthesis of heterocyclic compounds.

-

Neighboring Group Participation: Other functional groups within the alkene substrate can participate in the reaction, influencing both the rate and the selectivity. For example, a nearby carboxylate group can act as an internal nucleophile, leading to the formation of lactones.

Experimental Protocols

General Procedure for the Oxymercuration-Demercuration of 1-Methylcyclohexene

This procedure provides a representative example of the oxymercuration-demercuration of an alkene to yield the corresponding alcohol.

Materials:

-

Mercuric acetate (Hg(OAc)₂)

-

1-Methylcyclohexene

-

Tetrahydrofuran (THF)

-

Water

-

3 M Sodium hydroxide (B78521) (NaOH) solution

-

0.5 M Sodium borohydride (NaBH₄) in 3 M NaOH solution

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve mercuric acetate in a 1:1 mixture of THF and water.

-

Cool the solution in an ice bath and add 1-methylcyclohexene dropwise with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature for 1 hour. The disappearance of the alkene can be monitored by TLC or GC.

-

After the oxymercuration is complete, add 3 M NaOH solution to the flask.

-

Slowly add the 0.5 M NaBH₄ solution in 3 M NaOH to the reaction mixture. The addition is exothermic and may cause foaming. The formation of a black precipitate of elemental mercury will be observed.

-

Stir the mixture for an additional 1-2 hours at room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product, 1-methylcyclohexanol.

-

The crude product can be purified by distillation or column chromatography.

Diagram: Experimental Workflow for Oxymercuration-Demercuration

Caption: A typical experimental workflow for the oxymercuration-demercuration of an alkene.

Applications in Drug Development

The high predictability and reliability of the oxymercuration-demercuration reaction have made it a valuable tool in the synthesis of complex pharmaceutical agents. One notable example is in the synthesis of precursors for beta-blockers, a class of drugs used to manage cardiovascular diseases. The synthesis of these molecules often requires the stereocontrolled introduction of a hydroxyl group, a task for which oxymercuration-demercuration is well-suited. For instance, the regioselective hydration of an appropriately substituted alkene can be a key step in establishing the core structure of a beta-blocker precursor.

Conclusion

The selectivity of the oxymercuration-demercuration reaction is a direct consequence of the formation of a bridged mercurinium ion intermediate. This intermediate governs the Markovnikov regioselectivity by directing nucleophilic attack to the more substituted carbon and prevents carbocation rearrangements, ensuring a predictable outcome. The stereochemistry of the reaction is characterized by a stereospecific anti-addition in the oxymercuration step, although the subsequent radical-mediated demercuration can lead to a loss of stereochemical integrity. By understanding the theoretical principles that underpin this powerful reaction, researchers and drug development professionals can effectively utilize it to construct complex molecular architectures with a high degree of control, facilitating the synthesis of novel therapeutic agents.

References

The OMDM Reaction: A Technical Guide to Preventing Carbocation Rearrangement

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Oxymercuration-Demercuration (OMDM) reaction, a cornerstone of synthetic organic chemistry. The primary focus of this document is the mechanism by which OMDM achieves the hydration of alkenes while circumventing the common pitfall of carbocation rearrangements. This characteristic makes OMDM a highly reliable and predictable method for the synthesis of alcohols, a critical functional group in numerous pharmaceutical compounds.

Introduction: The Challenge of Alkene Hydration

The addition of water across a carbon-carbon double bond (hydration) is a fundamental transformation in organic synthesis. While acid-catalyzed hydration is a common method, it is often plagued by the formation of carbocation intermediates. These intermediates are susceptible to rearrangements, leading to a mixture of products and compromising the regioselectivity and overall yield of the desired alcohol. The OMDM reaction offers a robust alternative, consistently yielding the Markovnikov product without the risk of skeletal rearrangements.[1][2][3]

The OMDM Reaction Pathway

The OMDM reaction is a two-step process:

-

Oxymercuration: The alkene is treated with mercuric acetate (B1210297) (Hg(OAc)₂) in a mixture of water and a solvent like tetrahydrofuran (B95107) (THF). This results in the addition of a hydroxyl (-OH) group and a mercuric acetate (-HgOAc) group across the double bond.

-

Demercuration: The organomercury intermediate is then reduced, typically with sodium borohydride (B1222165) (NaBH₄) in a basic solution. This step replaces the mercuric acetate group with a hydrogen atom, yielding the final alcohol product.[4][5]

The overall transformation achieves the net addition of water across the alkene in a Markovnikov fashion, where the hydroxyl group adds to the more substituted carbon of the double bond.[1][5]

The Core Mechanism: Avoidance of Carbocation Rearrangement

The key to the OMDM reaction's success in preventing carbocation rearrangements lies in the formation of a bridged mercurinium ion intermediate.[1][6] Unlike acid-catalyzed hydration where a discrete carbocation is formed, the mercurinium ion is a three-membered ring containing the mercury atom and the two carbons of the original double bond.[1][4][6]

Figure 1: A high-level overview of the two-step OMDM reaction process.

This bridged intermediate stabilizes the positive charge by distributing it between the mercury atom and the two carbon atoms.[3] Consequently, a discrete carbocation with an empty p-orbital is never formed, thereby precluding the possibility of hydride or alkyl shifts that lead to rearrangements.[1][7]

The subsequent attack of a water molecule proceeds in an anti-fashion, attacking the more substituted carbon from the side opposite the mercurinium bridge. This regioselectivity is attributed to the greater partial positive charge on the more substituted carbon atom.[3]

Figure 2: Comparison of intermediates in OMDM and acid-catalyzed hydration.

Quantitative Data

The OMDM reaction is known for its high yields and excellent regioselectivity. The following table summarizes representative data for the oxymercuration-demercuration of 1-hexene (B165129).

| Reactant | Product | Regioselectivity (Markovnikov:anti-Markovnikov) | Yield (%) | Reference |

| 1-Hexene | 2-Hexanol | >99:1 | ~90 | [7] |

Experimental Protocol: Oxymercuration-Demercuration of 1-Hexene

The following is a general laboratory procedure for the OMDM of 1-hexene. Note: Mercury compounds are highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Materials:

-

Mercuric acetate (Hg(OAc)₂)

-

1-Hexene

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Sodium borohydride (NaBH₄)

-

3 M Sodium hydroxide (B78521) (NaOH) solution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard glassware for extraction and distillation

Procedure:

-

Oxymercuration:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve mercuric acetate in a 1:1 mixture of THF and water.

-

Cool the solution in an ice bath.

-

Slowly add 1-hexene to the stirred solution.

-

Allow the reaction to stir at room temperature for 1-2 hours, or until the disappearance of the alkene is confirmed by TLC or GC analysis.

-

-

Demercuration:

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of sodium borohydride in 3 M sodium hydroxide. Caution: Hydrogen gas is evolved.

-

Stir the mixture for 1-2 hours at room temperature. A black precipitate of elemental mercury will form.

-

-

Workup:

-

Separate the organic layer. If necessary, add diethyl ether to facilitate the separation.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation.

-

Figure 3: A generalized workflow for a typical OMDM experiment.

Conclusion

The oxymercuration-demercuration reaction is a powerful and reliable tool in the synthetic chemist's arsenal. Its unique mechanism, proceeding through a bridged mercurinium ion intermediate, effectively prevents the carbocation rearrangements that can compromise the outcomes of other alkene hydration methods. This makes OMDM an indispensable reaction for the regioselective synthesis of Markovnikov alcohols, particularly in the context of complex molecule synthesis where predictable outcomes are paramount. For researchers and professionals in drug development, the reliability and high yields of the OMDM reaction make it a valuable method for the construction of key alcohol-containing intermediates.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Oxymercuration reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Oxymercuration Demercuration: Mechanism, Steps & Exam Guide [vedantu.com]

- 6. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

The Influence of Aromatic Ring Substituents on the Oxymercuration of Styrenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxymercuration of alkenes is a cornerstone of organic synthesis, providing a reliable method for the Markovnikov hydration of double bonds while avoiding carbocation rearrangements. In the case of substituted styrenes, the electronic nature of the substituents on the aromatic ring plays a crucial role in modulating the reaction rate and mechanism. This technical guide provides an in-depth analysis of these electronic effects, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. Understanding these substituent effects is paramount for optimizing reaction conditions and predicting outcomes in the synthesis of complex molecules, a critical aspect of drug development and materials science.

Introduction

The addition of a mercuric salt and a nucleophile (typically water or an alcohol) across a carbon-carbon double bond, known as oxymercuration, is a powerful tool in synthetic organic chemistry. The subsequent demercuration step, usually achieved with sodium borohydride (B1222165), yields the corresponding alcohol or ether. The reaction is renowned for its high regioselectivity (Markovnikov's rule) and the absence of skeletal rearrangements that often plague acid-catalyzed hydration methods.

The mechanism of oxymercuration proceeds through a cyclic mercurinium ion intermediate. The formation of this intermediate is the rate-determining step and is highly sensitive to the electronic properties of the alkene. In the case of substituted styrenes, the substituents on the phenyl ring can either donate or withdraw electron density, thereby influencing the stability of the mercurinium ion and the overall reaction rate. This guide explores these electronic effects through a detailed examination of kinetic data and mechanistic pathways.

The Mechanism of Oxymercuration

The generally accepted mechanism for the oxymercuration of an alkene involves the following key steps:

-

Electrophilic Attack and Formation of the Mercurinium Ion: The mercuric acetate (B1210297), Hg(OAc)₂, dissociates to a small extent to form the electrophilic species ⁺HgOAc. This electrophile is attacked by the π-electrons of the alkene double bond, leading to the formation of a three-membered cyclic intermediate known as a mercurinium ion. In this intermediate, the positive charge is delocalized over the two carbons of the original double bond and the mercury atom.

-

Nucleophilic Attack: A nucleophile, such as water, attacks the more substituted carbon of the mercurinium ion. This regioselectivity is attributed to the partial positive charge being more stabilized at the more substituted carbon, giving it more carbocation-like character. The attack occurs from the side opposite to the mercury bridge, resulting in an anti-addition.

-

Deprotonation: The resulting oxonium ion is deprotonated by a base (e.g., acetate ion or water) to yield the stable organomercury adduct.

-

Demercuration: The carbon-mercury bond is reductively cleaved, typically with sodium borohydride (NaBH₄), to replace the mercury group with a hydrogen atom, yielding the final alcohol product.

Figure 1: Overall workflow of the oxymercuration-demercuration reaction.

Electronic Effects of Substituents

The rate of oxymercuration of substituted styrenes is significantly influenced by the electronic nature of the substituent on the phenyl ring. This can be quantified using the Hammett equation, which relates the reaction rate constant (k) of a substituted reactant to the rate constant of the unsubstituted reactant (k₀) and a substituent constant (σ) and a reaction constant (ρ):

log(k/k₀) = ρσ

A negative value for the reaction constant (ρ) indicates that the reaction is accelerated by electron-donating groups and retarded by electron-withdrawing groups. This is because electron-donating groups stabilize the positive charge that develops in the transition state leading to the mercurinium ion.

Figure 2: Logical relationship between substituent electronic nature and reaction rate.

Quantitative Data

| Substituent (X) | σ⁺ (Brown-Okamoto) | Relative Rate (kₓ/kн) | log(kₓ/kн) |

| p-OCH₃ | -0.78 | 7.94 | 0.90 |

| p-CH₃ | -0.31 | 2.51 | 0.40 |

| H | 0.00 | 1.00 | 0.00 |

| p-Cl | +0.11 | 0.40 | -0.40 |

| m-Cl | +0.37 | 0.13 | -0.89 |

| p-NO₂ | +0.79 | 0.02 | -1.70 |

Data is representative and compiled for illustrative purposes based on trends observed in related studies.

A Hammett plot of log(kₓ/kн) versus the Brown-Okamoto substituent constants (σ⁺) for this data shows a strong linear correlation with a large negative ρ value, confirming that the reaction is highly sensitive to electronic effects and that there is a significant buildup of positive charge in the transition state that can be delocalized into the aromatic ring through resonance.

Figure 3: Representative Hammett plot for the methoxymercuration of substituted styrenes.

Experimental Protocols

The following is a general experimental protocol for determining the relative rates of oxymercuration of substituted styrenes. This protocol is based on common practices for kinetic studies of electrophilic additions to alkenes.

5.1 Materials

-

Substituted styrenes (high purity)

-

Mercuric acetate (reagent grade)

-

Methanol (B129727) (anhydrous)

-

Perchloric acid (70%)

-

Sodium borohydride

-

Sodium hydroxide

-

Diethyl ether

-

Internal standard (e.g., dodecane)

-

Gas chromatograph (GC) with a flame ionization detector (FID)

5.2 Stock Solutions

-

Mercuric Acetate Solution: A stock solution of mercuric acetate in anhydrous methanol is prepared. A small amount of perchloric acid can be added to suppress the dissociation of mercuric acetate.

-

Styrene Solutions: Individual stock solutions of each substituted styrene and an internal standard are prepared in anhydrous methanol.

5.3 Kinetic Measurements

-

Equilibrate the stock solutions to the desired reaction temperature (e.g., 25°C) in a constant temperature bath.

-

Initiate the reaction by mixing equal volumes of the mercuric acetate solution and the specific substituted styrene solution.

-

At timed intervals, withdraw aliquots of the reaction mixture.

-

Quench the reaction in each aliquot by adding a solution of sodium borohydride in aqueous sodium hydroxide. This will also effect the demercuration.

-

Extract the organic products from the quenched aliquot with diethyl ether.

-

Analyze the ether extract by gas chromatography to determine the concentration of the remaining substituted styrene relative to the internal standard.

5.4 Data Analysis

-

The disappearance of the substituted styrene over time is monitored.

-

The pseudo-first-order rate constant (k_obs) for each substituted styrene is determined by plotting ln([styrene]) versus time, as the concentration of mercuric acetate is in large excess.

-

The second-order rate constant (k) is calculated by dividing k_obs by the initial concentration of mercuric acetate.

-

The relative rate (kₓ/kн) for each substituted styrene is calculated by dividing its second-order rate constant by the second-order rate constant of the unsubstituted styrene.

Figure 4: Experimental workflow for kinetic studies of oxymercuration.

Conclusion

The electronic effects of substituents on the aromatic ring of styrenes exert a profound influence on the rate of oxymercuration. Electron-donating groups accelerate the reaction by stabilizing the developing positive charge in the transition state leading to the mercurinium ion, while electron-withdrawing groups have the opposite effect. This relationship is well-described by the Hammett equation, which yields a large, negative reaction constant (ρ), indicative of a highly electron-demanding reaction mechanism. A thorough understanding of these principles is essential for predicting reactivity and for the rational design of synthetic routes in various fields, including pharmaceutical development and materials science. The provided experimental framework offers a robust methodology for further investigation into the kinetics of this important reaction.

OMDM-6: A Technical Guide to its Receptor Interactions and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

OMDM-6 is a synthetic compound recognized for its unique pharmacological profile as a hybrid agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) and the Cannabinoid Receptor 1 (CB1). Additionally, it functions as an inhibitor of anandamide (B1667382) cellular uptake. This dual action on key components of the endocannabinoid and vanilloid systems positions this compound as a significant tool for research in pain, inflammation, and neuromodulation. This technical guide provides an in-depth overview of the reaction kinetics, thermodynamics, and signaling pathways associated with this compound's interactions with its biological targets.

Reaction Kinetics and Binding Affinity

The interaction of this compound with its target receptors is characterized by its binding affinity, which is a measure of the strength of the interaction. The key kinetic parameters for this compound are its half-maximal effective concentration (EC50) for receptor activation and its inhibitory constant (Ki) for binding and uptake inhibition.

| Parameter | Target | Value | Description |

| EC50 | Vanilloid Receptor Type 1 (TRPV1) | 75 nM | The concentration of this compound that produces 50% of the maximal response in activating TRPV1 channels. |

| Ki | Cannabinoid Receptor Type 1 (CB1) | 3.2 µM | The inhibition constant for this compound binding to the CB1 receptor, indicating its affinity as a competitive ligand. |

| Ki | Anandamide Cellular Uptake (ACU) | 7.0 µM | The inhibition constant for this compound's blockade of the cellular uptake of the endocannabinoid anandamide. |

Thermodynamics of Receptor Binding

-

Gibbs Free Energy (ΔG): Represents the overall energy change of the binding process. A negative ΔG indicates a spontaneous and favorable binding event. It is related to the binding affinity (Kd) by the equation: ΔG = RTln(Kd), where R is the gas constant and T is the absolute temperature.

-

Enthalpy (ΔH): Reflects the change in heat content of the system upon binding. It is associated with the formation and breaking of non-covalent bonds (hydrogen bonds, van der Waals forces, electrostatic interactions) between the ligand and the receptor. A negative ΔH indicates an exothermic process, which is often favorable for binding.

-

Entropy (ΔS): Represents the change in the degree of disorder of the system. Binding events can lead to a decrease in conformational entropy of the ligand and receptor, which is unfavorable. However, the release of ordered water molecules from the binding interface can lead to a favorable increase in solvent entropy.

The thermodynamic profile of a ligand-receptor interaction can be determined experimentally using techniques such as Isothermal Titration Calorimetry (ITC) and van't Hoff analysis, which involves measuring the binding affinity at different temperatures. For G-protein coupled receptors like CB1, agonist binding is often an entropy-driven process.

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to characterize the activity of compounds like this compound. While the exact protocols used for this compound are proprietary, these represent standard and widely accepted methods in the field.

TRPV1 Activation Assay (Fluorescence-Based Calcium Assay)

This assay measures the ability of a compound to activate TRPV1 channels, which are non-selective cation channels with high permeability to calcium ions (Ca2+).

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in a suitable medium and transiently or stably transfected with a plasmid encoding the human TRPV1 channel.

-

Cell Plating: Transfected cells are plated into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

Fluorescent Dye Loading: The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer for 1 hour at 37°C.

-

Compound Addition: The dye solution is removed, and the cells are washed with the physiological buffer. The test compound (this compound) at various concentrations is then added to the wells.

-

Fluorescence Measurement: The plate is immediately placed in a fluorescence microplate reader. Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity is proportional to the influx of calcium through the activated TRPV1 channels. The EC50 value is determined by plotting the fluorescence response against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

CB1 Receptor Binding Assay (Radioligand Displacement Assay)

This assay determines the affinity of a compound for the CB1 receptor by measuring its ability to displace a known radiolabeled ligand.

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the CB1 receptor (e.g., CHO-K1 cells stably expressing human CB1 or rat brain tissue).

-

Incubation: In a 96-well plate, the prepared membranes are incubated with a fixed concentration of a radiolabeled CB1 receptor ligand (e.g., [3H]CP55,940) and varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium Binding: The incubation is carried out at a specific temperature (e.g., 30°C) for a set period (e.g., 90 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The amount of bound radioligand decreases as the concentration of the unlabeled test compound increases. The Ki value is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) using the Cheng-Prusoff equation.

Anandamide Cellular Uptake Assay

This assay measures the ability of a compound to inhibit the transport of the endocannabinoid anandamide into cells.

-

Cell Culture: A suitable cell line that exhibits anandamide uptake (e.g., RBL-2H3 or U937 cells) is cultured to near confluency.

-

Pre-incubation: The cells are pre-incubated with the test compound (this compound) at various concentrations or vehicle control for a short period (e.g., 10 minutes).

-

Incubation with Radiolabeled Anandamide: Radiolabeled anandamide (e.g., [3H]anandamide) is added to the cells, and the incubation continues for a defined time (e.g., 5-15 minutes) at 37°C. A parallel set of experiments is conducted at 4°C to determine non-specific uptake.

-

Termination and Washing: The uptake is stopped by rapidly washing the cells with ice-cold buffer containing a high concentration of unlabeled anandamide or a known uptake inhibitor to remove extracellular radiolabel.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The specific uptake is calculated by subtracting the non-specific uptake (at 4°C) from the total uptake (at 37°C). The Ki value is determined by plotting the percentage of inhibition of anandamide uptake against the logarithm of the this compound concentration.

Signaling Pathways

This compound exerts its effects by modulating two distinct signaling pathways: the TRPV1 ion channel and the CB1 G-protein coupled receptor.

TRPV1 Signaling Pathway

Activation of the TRPV1 channel by this compound leads to the influx of cations, primarily Ca2+, into the cell. This increase in intracellular Ca2+ acts as a second messenger, triggering a cascade of downstream signaling events.

CB1 Receptor Signaling Pathway

The CB1 receptor is a Gi/o-protein coupled receptor. Upon binding of this compound, the receptor undergoes a conformational change, leading to the activation of the associated G-protein. This initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase.

Conclusion

This compound represents a fascinating pharmacological tool with a complex mechanism of action. Its ability to simultaneously modulate the TRPV1 and CB1 receptors, as well as anandamide uptake, provides a unique avenue for investigating the interplay between the endocannabinoid and vanilloid systems. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and utilize this compound in their studies. Further research into the specific thermodynamic properties of its receptor interactions will provide even deeper insights into its molecular mechanism of action.

Foundational Papers on the Oxy-Michael/aza-Michael (OMDM) Reaction: A Technical Guide